2-hydroxy-5-nitrobenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone
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Overview
Description
2-hydroxy-5-nitrobenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is a complex organic compound that combines multiple functional groups, including aldehyde, nitro, pyrazole, and thiazolidinone moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
The synthesis of 2-hydroxy-5-nitrobenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone typically involves a multi-step process:
Synthesis of 2-hydroxy-5-nitrobenzaldehyde: This can be achieved through the nitration of salicylaldehyde, followed by purification steps to isolate the desired product.
Formation of the hydrazone: The hydrazone is formed by reacting 2-hydroxy-5-nitrobenzaldehyde with an appropriate hydrazine derivative under reflux conditions in ethanol.
Cyclization to form the thiazolidinone ring: The final step involves the cyclization of the hydrazone intermediate with a thioamide or thiourea derivative to form the thiazolidinone ring.
Chemical Reactions Analysis
2-hydroxy-5-nitrobenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used to study enzyme inhibition and interaction with biological macromolecules.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-nitrobenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar compounds to 2-hydroxy-5-nitrobenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone include:
2-hydroxy-3-methoxy-5-nitrobenzaldehyde: Used in the synthesis of fluorescent receptors.
5-hydroxy-2-nitrobenzaldehyde: Known for its use in the synthesis of chromophoric substrates.
2-hydroxy-5-nitrobenzaldehyde: Commonly used to prepare Schiff base ligands.
These compounds share similar functional groups but differ in their specific applications and biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C21H18N6O5S |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(2Z)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(E)-(2-hydroxy-5-nitrophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H18N6O5S/c1-13-19(20(30)26(24(13)2)15-6-4-3-5-7-15)25-18(29)12-33-21(25)23-22-11-14-10-16(27(31)32)8-9-17(14)28/h3-11,28H,12H2,1-2H3/b22-11+,23-21- |
InChI Key |
NQZNGQWJPZSVJN-VPEKAMMISA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N\3C(=O)CS/C3=N\N=C\C4=C(C=CC(=C4)[N+](=O)[O-])O |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)CSC3=NN=CC4=C(C=CC(=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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